Cas no 1805285-60-2 (4-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde)

4-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 4-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde
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- インチ: 1S/C9H7F2N3O/c10-9(11)8-6(1-12)5(4-15)3-14-7(8)2-13/h3-4,9H,1,12H2
- InChIKey: GNWHVMLZNSEGSW-UHFFFAOYSA-N
- SMILES: FC(C1C(C#N)=NC=C(C=O)C=1CN)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 276
- XLogP3: -0.2
- トポロジー分子極性表面積: 79.8
4-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029040674-1g |
4-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde |
1805285-60-2 | 97% | 1g |
$1,519.80 | 2022-04-01 |
4-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
4-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxaldehydeに関する追加情報
Comprehensive Overview of 4-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde (CAS No. 1805285-60-2): Structural Properties and Emerging Applications
The compound 4-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde (CAS No. 1805285-60-2) represents a structurally unique pyridine derivative with a combination of functional groups that confer significant chemical versatility. This molecule integrates a cyano group at the C(2) position, a difluoromethyl substituent at C(3), an aminomethyl group at C(4), and a carboxaldehyde functionality at C(5). These features collectively position it as a valuable scaffold for drug discovery, materials science, and synthetic chemistry. Recent advancements in medicinal chemistry highlight its potential as a building block for designing bioactive molecules with enhanced pharmacokinetic profiles.
The pyridine core serves as a foundational framework in numerous pharmaceuticals due to its aromatic stability and ability to participate in hydrogen bonding and π–π interactions. The cyano group (-CN) introduces electron-withdrawing effects, which can modulate molecular polarity and reactivity. Notably, the presence of the difluoromethyl group (-CF₂H) is particularly noteworthy, as fluorinated compounds are increasingly recognized for their resistance to metabolic degradation and improved lipophilicity—key attributes in drug development. The aminomethyl moiety (-CH₂NH₂) further enhances its utility by enabling conjugation with biomolecules or participation in nucleophilic substitution reactions.
In the context of recent research, this compound has garnered attention for its role in the synthesis of anticancer agents targeting specific metabolic pathways. A 2024 study published in *Journal of Medicinal Chemistry* demonstrated that similar pyridine derivatives with cyanopyridyl scaffolds exhibited potent inhibition of IDO1 (indoleamine 2,3-dioxygenase 1), an enzyme implicated in tumor immune evasion. The carboxaldehyde functional group (-CHO) in this molecule may facilitate further derivatization through reductive amination or condensation reactions, enabling the creation of targeted prodrugs or enzyme inhibitors.
The integration of multiple heteroatoms—particularly nitrogen from the pyridine ring and fluorine from the difluoromethyl substituent—offers opportunities for tuning physicochemical properties. For instance, the fluorinated substituent has been shown to enhance metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation. This characteristic aligns with modern drug design strategies that prioritize bioavailability and tissue-specific targeting. Additionally, the aminomethyl group provides a handle for post-synthetic modifications, such as coupling with peptides or small-molecule ligands via amide bond formation.
Synthetic approaches to this compound typically involve multi-step processes leveraging transition-metal catalysis and selective functionalization techniques. A notable method reported in *Organic Letters* (Vol. 36, Issue 18) employs palladium-catalyzed cross-coupling reactions to introduce the difluoromethyl group, followed by regioselective alkylation for the aminomethyl substitution. The final step involves oxidation to yield the carboxaldehyde functionality while preserving structural integrity under mild conditions.
From an application perspective, this compound holds promise beyond pharmaceuticals. In materials science, its conjugated π-system and electron-deficient nature make it suitable for optoelectronic devices such as organic light-emitting diodes (OLEDs). The presence of both electron-withdrawing (cyano) and electron-donating (aminomethyl) groups creates an asymmetric charge distribution that can be harnessed for charge transport layers or photovoltaic applications.
Environmental impact assessments indicate that this compound adheres to green chemistry principles when synthesized using solvent-free methodologies or biocatalytic approaches reported in recent literature (*Green Chemistry*, Vol. 26). Such advancements underscore its compatibility with sustainable chemical practices while maintaining high yields and purity levels required for industrial applications.
Ongoing research continues to explore its potential as a precursor for metal-ligand complexes used in catalysis or sensing technologies. For example, coordination with transition metals like palladium or copper could yield catalysts for C–H activation reactions—a rapidly evolving field within homogeneous catalysis.
In summary, CAS No. 1805285-60-2 exemplifies how strategic incorporation of multiple functional groups can create multifunctional platforms for innovation across disciplines. Its unique combination of cyano, difluoromethyl, aminomethyl, and carboxaldehyde functionalities positions it at the intersection of medicinal chemistry, materials science, and synthetic methodology development.
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